1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
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Overview
Description
1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state This compound is characterized by the presence of an iodopyrimidine moiety attached to a piperidin-4-ol structure
Preparation Methods
The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol involves several steps, typically starting with the preparation of the iodopyrimidine precursorThe reaction conditions often involve the use of reagents such as iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
1-(5-Iodopyrimidin-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The iodopyrimidine moiety allows for substitution reactions, where the iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown promise in biological studies, particularly in the design of inhibitors for specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an antagonist to certain receptors, blocking their interaction with natural ligands and thereby modulating cellular responses. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
When compared to other piperidine derivatives, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol stands out due to its unique iodopyrimidine moiety. Similar compounds include:
1-(4-Chloropyrimidin-5-yl)piperidin-4-ol: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
1-(5-Bromopyrimidin-4-yl)piperidin-4-ol: The presence of a bromine atom introduces different steric and electronic effects compared to iodine.
1-(5-Fluoropyrimidin-4-yl)piperidin-4-ol: Fluorine substitution can enhance the compound’s stability and influence its interaction with biological targets.
The uniqueness of this compound lies in its specific chemical properties imparted by the iodopyrimidine moiety, which can be leveraged for targeted applications in research and industry.
Properties
Molecular Formula |
C9H12IN3O |
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Molecular Weight |
305.12 g/mol |
IUPAC Name |
1-(5-iodopyrimidin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H12IN3O/c10-8-5-11-6-12-9(8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 |
InChI Key |
BQTGDKJEGVSRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC=C2I |
Origin of Product |
United States |
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